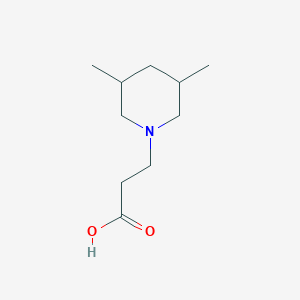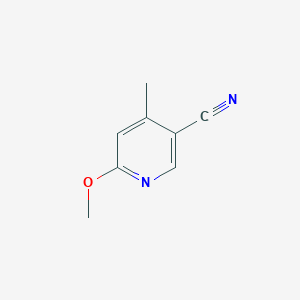
3-(3,5-Dimethylpiperidin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylpiperidin-1-YL)propanoic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1CC(CN(C1)CCC(=O)O)C . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.
Applications De Recherche Scientifique
Molecular Engineering for Solar Cell Applications
A study highlights the design of novel organic sensitizers for solar cell applications, where molecular engineering techniques were employed to synthesize compounds with high photon-to-current conversion efficiency. These compounds demonstrate the potential for enhancing solar cell performance through tailored molecular design (Kim et al., 2006).
Organic Synthesis and Functionalization
Research on the regioselective olefination of substituted N,N-dimethylbenzylamines under varying acidity conditions led to the development of a method for synthesizing ortho-functionalized compounds. This approach showcases the versatility of organic synthesis in creating complex molecules for further chemical exploration (Cai et al., 2007).
Pharmacological Research
A focused library of new piperazinamides, designed as potential hybrid anticonvulsants, demonstrates the intersection of chemical synthesis and pharmacology. This research underscores the importance of chemical design in developing new therapeutic agents (Kamiński et al., 2016).
Corrosion Inhibition
A study on amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel provides insight into the application of organic compounds in materials science. These inhibitors offer a green alternative for protecting metals from corrosion, highlighting the role of organic chemistry in developing environmentally friendly materials (Srivastava et al., 2017).
Photochromic Materials
Research into the structures of spiropyrans in both open and closed forms contributes to the field of materials science, especially in the development of photochromic materials. These findings have potential applications in smart windows and optical storage devices (Zou et al., 2004).
Safety and Hazards
The safety and hazards associated with 3-(3,5-Dimethylpiperidin-1-YL)propanoic acid are not specified in the available sources. As with any chemical, it’s important to handle it with care, using appropriate personal protective equipment and following safe laboratory practices. The compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Propriétés
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-5-9(2)7-11(6-8)4-3-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIXPCWJVZXUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2666766.png)
![ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2666767.png)
![Tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B2666768.png)
![2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2666769.png)
![Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2666771.png)
![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)



![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2666781.png)


